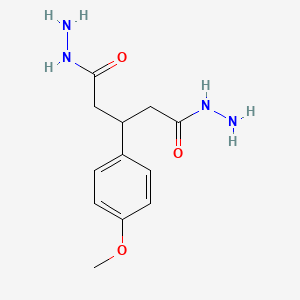
1,4-Bis(4-methylfuran-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-methylfuran-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-methylfuran groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylfuran-2-yl)cyclohexane typically involves the cycloaddition of 4-methylfuran with cyclohexane derivatives under specific conditions. One common method is the Diels-Alder reaction, where 4-methylfuran acts as the diene and cyclohexene as the dienophile. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or gold nanoparticles supported on suitable substrates can be employed to enhance the reaction rate and selectivity. The use of nanomicelles in aqueous media has also been explored to drive the reaction under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-methylfuran-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones or other oxygenated products.
Reduction: Hydrogenation of the furan rings can yield tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-methylfuran-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-methylfuran-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyclohexane ring provides structural stability and influences the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylbenzene: Similar in having two substituents on a cyclohexane ring but with methyl groups instead of furan rings.
1,4-Difuran-2-ylcyclohexane: Similar structure but with unsubstituted furan rings.
Uniqueness
1,4-Bis(4-methylfuran-2-yl)cyclohexane is unique due to the presence of 4-methylfuran groups, which impart distinct chemical and physical properties compared to other similar compounds. The methyl groups on the furan rings can influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
68769-11-9 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
4-methyl-2-[4-(4-methylfuran-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C16H20O2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
RJRPHPJRKSIDFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=C1)C2CCC(CC2)C3=CC(=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
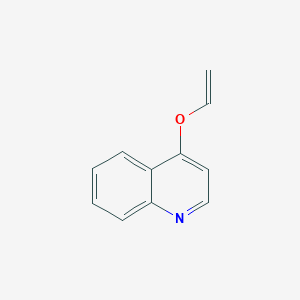

![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
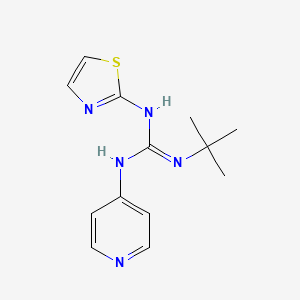

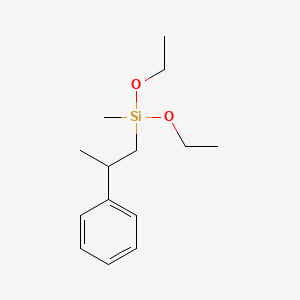
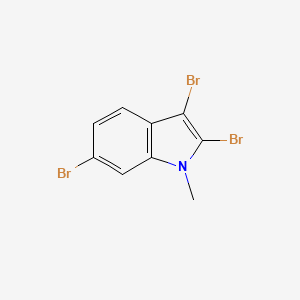
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)


